BenchChemオンラインストアへようこそ!

Ixazomib citrate

Pharmacokinetics Oral Bioavailability Prodrug

Ixazomib Citrate (CAS 1201902-80-8) is an orally bioavailable second-generation proteasome inhibitor prodrug that rapidly hydrolyzes to active MLN2238. Unlike Bortezomib or Carfilzomib, it offers 58% oral bioavailability enabling weekly dosing in chronic in vivo models, low CYP3A drug interaction risk for multi-agent studies, and 5x lower neuropathy signal (ROR 0.48 vs 2.58). Ideal for comparative toxicology and novel combination therapy research in hematologic malignancies.

Molecular Formula C20H23BCl2N2O9
Molecular Weight 517.1 g/mol
CAS No. 1201902-80-8
Cat. No. B1149332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIxazomib citrate
CAS1201902-80-8
Synonyms[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid
Molecular FormulaC20H23BCl2N2O9
Molecular Weight517.1 g/mol
Structural Identifiers
SMILESB1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1
InChIKeyMBOMYENWWXQSNW-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder

1201902-80-8 (Ixazomib Citrate/MLN9708): An Orally Bioavailable Second-Generation Proteasome Inhibitor Prodrug for Research and Clinical Applications


Compound CAS 1201902-80-8, commonly referred to as Ixazomib Citrate or MLN9708, is a second-generation proteasome inhibitor belonging to the boronic acid/boronate class [1]. It is characterized as an orally bioavailable prodrug that, upon exposure to aqueous solutions or plasma, rapidly hydrolyzes into its biologically active form, MLN2238 (Ixazomib) . The active metabolite MLN2238 selectively targets and reversibly inhibits the chymotrypsin-like (β5) proteolytic site of the 20S proteasome [2]. This mechanism of action underpins its application in oncology research, particularly in the study of multiple myeloma and other hematologic malignancies.

Why Scientific Selection of CAS 1201902-80-8 Matters: Critical Differentiation from Other Proteasome Inhibitors


The scientific or industrial user cannot simply interchange CAS 1201902-80-8 with another proteasome inhibitor based on class membership alone. While compounds like Bortezomib and Carfilzomib share a common target (the 20S proteasome β5 subunit), their critical pharmacological properties diverge significantly in ways that directly impact research outcomes and therapeutic development strategies [1]. These differentiating factors include route of administration (oral vs. parenteral), binding kinetics (reversible vs. irreversible), tissue distribution, and specific toxicity profiles such as peripheral neuropathy [2]. Therefore, a procurement decision for this compound must be driven by its unique and quantifiable profile, which is detailed in the evidence guide below, rather than by generic class-level assumptions about proteasome inhibition.

Quantitative Evidence Guide for the Differential Profile of CAS 1201902-80-8 (Ixazomib Citrate/MLN9708)


Key Differentiator 1: Oral Bioavailability of CAS 1201902-80-8 vs. Parenteral Alternatives

A critical and quantifiable differentiation for CAS 1201902-80-8 (MLN9708/Ixazomib Citrate) is its oral bioavailability, a feature absent in first-generation proteasome inhibitors like Bortezomib (intravenous/subcutaneous) and second-generation Carfilzomib (intravenous) [1]. In human subjects, the absolute oral bioavailability of the active moiety, Ixazomib (MLN2238), derived from the prodrug CAS 1201902-80-8, is 58% [2]. This contrasts sharply with the 0% oral bioavailability of Bortezomib and Carfilzomib, which require parenteral administration [3]. Preclinical models further support this differentiation, demonstrating that oral dosing of MLN9708 achieves substantial systemic exposure of the active metabolite MLN2238 and sustained tumor proteasome inhibition in xenograft models [1].

Pharmacokinetics Oral Bioavailability Prodrug In Vivo Efficacy

Key Differentiator 2: Proteasome Binding Kinetics of the Active Metabolite MLN2238 vs. Irreversible Inhibitor Carfilzomib

The active metabolite of CAS 1201902-80-8, MLN2238, is a reversible inhibitor of the 20S proteasome β5 subunit [1]. This is in direct contrast to Carfilzomib, which acts as an irreversible, covalent inhibitor [2]. The reversible nature of MLN2238 allows for shorter proteasome dissociation half-lives and potentially more rapid recovery of normal proteasome function upon drug clearance, a mechanistic distinction that influences both efficacy and safety profiles [3]. While Bortezomib is also a reversible inhibitor, its dissociation half-life is significantly longer (>110 minutes) compared to MLN2238 (18 minutes), as measured in biochemical assays [3].

Binding Kinetics Reversible Inhibition Proteasome Pharmacodynamics

Key Differentiator 3: Clinical Toxicity Profile: Reduced Peripheral Neuropathy vs. Bortezomib

Post-marketing pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) database provides quantitative differentiation in the safety profile of CAS 1201902-80-8 (Ixazomib) relative to Bortezomib [1]. The study calculated the Reporting Odds Ratio (ROR) for peripheral neuropathy (PN) for each proteasome inhibitor [1]. Ixazomib was associated with a significantly lower reporting rate of PN compared to Bortezomib [1]. The ROR for Ixazomib was 0.48 (95% CI: 0.43–0.54), compared to Bortezomib's ROR of 2.58 (95% CI: 2.28–2.92) [2]. This quantitative difference supports the class-level inference that second-generation, orally administered PIs like Ixazomib generally induce less peripheral neuropathy than first-generation Bortezomib [3].

Adverse Events Peripheral Neuropathy Pharmacovigilance Safety

Key Differentiator 4: In Vitro Potency and Subunit Selectivity vs. Other Proteasome Inhibitors

The active form, MLN2238, exhibits potent and selective inhibition of the 20S proteasome β5 subunit, with an IC50 of 3.4 nM and a Ki of 0.93 nM in cell-free assays . This potency is comparable to, but mechanistically distinct from, other inhibitors [1]. For context, Bortezomib has a β5 IC50 ranging from 2.4–7.9 nM, and Carfilzomib has a β5 IC50 of ~2.7 nM in similar assay systems [2][3]. However, differentiation emerges at higher concentrations: MLN2238 inhibits the caspase-like (β1) and trypsin-like (β2) sites with IC50s of 31 nM and 3500 nM, respectively . This selectivity window (≈9-fold for β5 vs. β1; ≈1029-fold for β5 vs. β2) is a quantifiable property that can influence off-target effects and is distinct from the broader or different selectivity profiles of other inhibitors [1].

Proteasome Inhibition IC50 Selectivity β5 Subunit β1 Subunit β2 Subunit

Key Differentiator 5: CYP3A-Mediated Drug-Drug Interaction (DDI) Risk Profile

The metabolic pathway and DDI liability of CAS 1201902-80-8 (Ixazomib) is a key differentiator. Clinical DDI studies have demonstrated that co-administration with strong CYP3A inhibitors (ketoconazole, clarithromycin) or a strong CYP3A inducer (rifampin) had no clinically meaningful effect on the systemic exposure (AUC) of Ixazomib [1][2]. This is supported by a physiologically based pharmacokinetic (PBPK) model which confirmed that CYP3A plays a minor role in overall Ixazomib clearance [2]. This stands in contrast to many other small-molecule oncology drugs, where strong CYP3A interactions can lead to significant changes in drug exposure and require dose adjustments [3].

Drug-Drug Interactions CYP3A4 Pharmacokinetics Metabolism

Strategic Procurement and Research Applications for CAS 1201902-80-8 (Ixazomib Citrate/MLN9708)


In Vivo Studies Requiring Sustained, Oral Proteasome Inhibition with Favorable Dosing Schedules

This compound is ideal for chronic in vivo oncology studies, such as multiple myeloma xenograft or syngeneic mouse models, where oral gavage administration is preferred or required [1]. Its 58% oral bioavailability and the 9.5-day terminal half-life of the active metabolite enable less frequent dosing (e.g., weekly or bi-weekly) to maintain target suppression, which reduces animal handling stress and better mimics clinical dosing regimens compared to daily oral or repeated parenteral administration [2].

Combination Therapy Research with Complex Drug-Drug Interaction Potential

In research focused on developing novel combination therapies for hematologic malignancies, this compound's low potential for CYP3A-mediated drug-drug interactions is a significant advantage [3]. It can be incorporated into complex multi-agent regimens with standard-of-care drugs (e.g., immunomodulatory imide drugs (IMiDs), corticosteroids, or other targeted agents) without the confounding variable of major pharmacokinetic interactions, thereby simplifying study design and interpretation [4].

Comparative Oncology Studies Aimed at Differentiating Toxicity Profiles

For research groups conducting comparative toxicology or safety pharmacology studies, this compound serves as an essential comparator to Bortezomib [5]. Its quantifiably lower association with peripheral neuropathy (ROR 0.48 vs. 2.58) allows for head-to-head investigations into the mechanisms of proteasome inhibitor-induced neuropathy, the potential for neuroprotective strategies, and the long-term tolerability of chronic proteasome blockade [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ixazomib citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.